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molecular formula C9H8N2OS B8543404 7-methylsulfanyl-1H-quinoxalin-2-one

7-methylsulfanyl-1H-quinoxalin-2-one

Cat. No. B8543404
M. Wt: 192.24 g/mol
InChI Key: ZFLAIPYFXIZINY-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

A solution of 7-bromo-1H-quinoxalin-2-one (12.0 g, 53.3 mmol, 1.0 eq) and sodium methanethiolate (9.44 g, 133.3 mmol, 2.5 eq) in N-methylpyrrolidone is stirred at 160° C. for 1 hour. Then solvent is evaporated and the residue is dissolved in water, acidified to pH=5 with 20% hydrochloric acid aqueous solution at 0° C., and the resulting precipitate is collected by filtration, washed with water and ethyl acetate to afford 7-methylsulfanyl-1H-quinoxalin-2-one as a yellow solid (9.23 g, 54% yield).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.[CH3:13][S-:14].[Na+]>CN1CCCC1=O>[CH3:13][S:14][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC=C2N=CC(NC2=C1)=O
Name
Quantity
9.44 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
CUSTOM
Type
CUSTOM
Details
acidified to pH=5 with 20% hydrochloric acid aqueous solution at 0° C.
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C2N=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.23 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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